Butyrylcholinesterase Selectivity: Eseridine vs. Physostigmine
Eseridine demonstrates a 12.6-fold selectivity for human butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In marked contrast, physostigmine is 88-fold selective for AChE over BChE, thus presenting an inverse selectivity profile .
| Evidence Dimension | IC50 ratio BChE/AChE |
|---|---|
| Target Compound Data | IC50 AChE = 151 nM, IC50 BChE = 12 nM (selectivity ratio = 12.6) |
| Comparator Or Baseline | Physostigmine: IC50 AChE = 0.67 nM, IC50 BChE = 59 nM (selectivity ratio = 0.011, i.e., 88-fold AChE-selective) |
| Quantified Difference | Eseridine is BChE-selective (selectivity ratio 12.6), while physostigmine is AChE-selective (ratio 0.011). |
| Conditions | Human recombinant enzymes, in vitro Ellman assay. |
Why This Matters
This differential selectivity makes eseridine suitable for applications where BChE inhibition is desired without excessive AChE blockade, such as in gastrointestinal motility disorders, whereas physostigmine's AChE selectivity favors CNS penetration and neuropharmacological research.
- [1] DrugCentral 2023, eseridine (CAS 25573-43-7), https://drugcentral.org/drugcard/3186. View Source
- [2] Bolognesi ML, et al. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. J Med Chem. 1998;41(23):4562-4569. doi:10.1021/jm980237c. View Source
- [3] Bitzinger D, et al. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine. Neuropharmacology. 2016;109:1-10. doi:10.1016/j.neuropharm.2016.05.016. View Source
